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molecular formula C9H6N2O3 B1460681 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 202197-73-7

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No. B1460681
M. Wt: 190.16 g/mol
InChI Key: ICASWNVSUDFGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616582

Procedure details

Using an analogous procedure to that described in the first paragraph of the portion of Example 1 which is concerned with the preparation of starting materials, 4-carboxyanthranilic acid (14.2 g) was reacted with formamide to give 7-carboxyquinazolin-4-one (8.5 g). A mixture of a portion (4 g) of the material so obtained, methanol (40 ml) and concentrated sulphuric acid (2 ml) was stirred and heated to reflux for 6 hours. The mixture was cooled to ambient temperature and the precipitate was isolated. There was thus obtained 7-methoxycarbonylquinazolin-4-one (5.7 g).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([NH2:13])[C:7](=[CH:11][CH:12]=1)[C:8](O)=[O:9])([OH:3])=[O:2].[CH:14]([NH2:16])=O>>[C:1]([C:4]1[CH:5]=[C:6]2[C:7]([C:8](=[O:9])[NH:16][CH:14]=[N:13]2)=[CH:11][CH:12]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
C(=O)(O)C=1C=C(C(C(=O)O)=CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C2C(NC=NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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